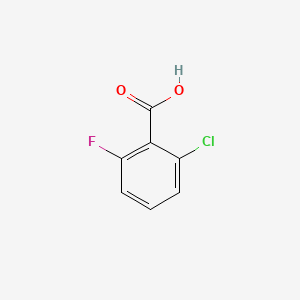

2-Chloro-6-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190689. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTIGDVFBDJLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195841 | |

| Record name | 2-Chloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-75-3 | |

| Record name | 2-Chloro-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 434-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUQ5BP41S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and properties of 2-Chloro-6-fluorobenzoic acid

An In-Depth Technical Guide to 2-Chloro-6-fluorobenzoic Acid: Synthesis, Properties, and Applications

Abstract

This compound (2C6FBA), a di-halogenated derivative of benzoic acid, is a pivotal intermediate in the chemical industry. Its unique electronic and steric properties, conferred by the ortho-chloro and fluoro substituents, make it a versatile building block for synthesizing a wide array of complex molecules. This guide provides a comprehensive overview of 2C6FBA, detailing its physicochemical and spectroscopic properties, established synthesis protocols, key chemical reactivity, and significant applications in pharmaceutical and agrochemical development. It is intended as a technical resource for researchers, chemists, and professionals in drug discovery and materials science.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] The presence of two ortho-halogen substituents to the carboxylic acid group significantly influences its conformation and reactivity. Computational studies have shown that the molecule predominantly adopts a cis conformation, where the carboxylic proton is oriented towards the chlorine atom. This conformer is the lowest in energy, being substantially more stable (by 17.07 kJ·mol⁻¹) than the trans conformer.[2] This conformational preference is a critical factor in its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 434-75-3 | [1] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [1] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Melting Point | 155 - 159 °C | [1][3] |

| InChI Key | XNTIGDVFBDJLTQ-UHFFFAOYSA-N | |

| SMILES | Fc1c(c(ccc1)Cl)C(=O)O | |

| Storage Temperature | 2 - 30 °C | |

| Water Solubility | Likely mobile due to water solubility | [4] |

| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.

-

¹H NMR: The proton NMR spectrum displays characteristic signals for the three protons on the aromatic ring. In a deuterated chloroform (CDCl₃) solvent, the multiplets for these protons typically appear in the aromatic region. A reported spectrum shows multiplets at δ 7.44-7.37 (1H), 7.31-7.27 (1H), and 7.10-7.07 (1H).[3] The carboxylic acid proton exhibits a broad singlet at a much higher chemical shift, though its position can vary with concentration and solvent.

-

¹³C NMR: The carbon spectrum will show seven distinct signals: one for the carboxyl carbon (typically >165 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing halogen substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. A strong, sharp peak for the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. Additional peaks corresponding to C-Cl, C-F, and aromatic C-H and C=C vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Synthesis Methodologies

Several synthetic routes to this compound have been established, most commonly involving the oxidation of a precursor at the correct oxidation state. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Primary Synthetic Route: Oxidation of 2-Chloro-6-fluorobenzaldehyde

A highly efficient and common method is the oxidation of 2-chloro-6-fluorobenzaldehyde.[3] This approach leverages a readily available starting material and typically proceeds with high yield.

Caption: Oxidation of Aldehyde to Carboxylic Acid.

This reaction utilizes a combination of sodium hypochlorite (NaClO) and hydrogen peroxide (H₂O₂) as the oxidizing agent in a mixed solvent system of tetrahydrofuran (THF) and water, catalyzed by phosphoric acid.[3] The aldehyde is converted directly to the carboxylic acid, which can then be isolated by an acid-base workup.

Detailed Experimental Protocol: Oxidation of 2-Chloro-6-fluorobenzaldehyde

The following protocol is adapted from established literature procedures.[3]

Caption: Workflow for the Synthesis of 2C6FBA.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 g, 6.31 mmol) in a mixture of THF (25 mL) and water (10 mL), add phosphoric acid (H₃PO₄, 454 mg, 3.78 mmol). Stir the mixture at room temperature for 10 minutes.[3]

-

Addition of Oxidants: Add sodium hypochlorite (NaClO, 1.88 g, 20.81 mmol) followed by 30% w/w hydrogen peroxide (H₂O₂, 1.4 mL).[3]

-

Reaction: Continue to stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

Initial Extraction: Upon completion, extract the reaction mixture with ethyl acetate (EtOAc). Combine the organic layers and wash with a 1 M aqueous solution of sodium hydroxide (NaOH).[3]

-

Isolation of Product: Collect the aqueous layer, which now contains the sodium salt of the product. Acidify this layer to a pH of approximately 1 using a 1 M aqueous solution of hydrochloric acid (HCl). This will precipitate the this compound.[3]

-

Final Extraction and Purification: Extract the acidified aqueous layer again with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, remove the solvent under reduced pressure to yield the final product as a colorless solid.[3] This procedure typically results in a high yield (99%) and produces a product that can often be used without further purification.[3]

Chemical Reactivity and Applications

The utility of this compound stems from its role as a versatile intermediate. The carboxylic acid group can undergo standard transformations (e.g., esterification, conversion to acid chloride), while the halogenated aromatic ring provides sites for further functionalization.

Its most prominent applications are in the life sciences and materials science.[1][5]

Caption: Key Application Areas of 2C6FBA.

-

Pharmaceutical Development: This compound is a crucial precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[5] Its derivatives are integral to the development of anti-inflammatory drugs, analgesics, and antimicrobial agents.[1] For instance, related structures are used to synthesize stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of obesity.[6]

-

Agrochemical Synthesis: In the agrochemical sector, it serves as a key intermediate for creating potent herbicides, pesticides, and fungicides.[1][5] The specific halogenation pattern helps confer targeted biological activity and metabolic stability to the final products.[5]

-

Decarboxylative Cross-Coupling: this compound is an excellent reactant for modern cross-coupling reactions. It can be used in palladium- or copper-catalyzed decarboxylative cross-coupling with aryl halides to synthesize fluorinated biaryl and heterobiaryl compounds, which are important scaffolds in medicinal chemistry.[3]

-

Material Science: The compound is also employed in the synthesis of advanced materials, including specialty polymers and resins that exhibit enhanced thermal stability and chemical resistance.[1][5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). The GHS signal word is "Warning".

-

Handling Precautions:

-

Storage: Store in a dry, cool, and well-ventilated place.[4] Keep containers securely sealed when not in use.[7] It is classified under Storage Class 11 (Combustible Solids).

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation occurs.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4]

-

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical, agrochemical, and material science sectors. Its synthesis is efficient and high-yielding, particularly through the oxidation of its corresponding aldehyde. The unique arrangement of its functional groups provides a platform for diverse chemical transformations, enabling the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for any scientist or researcher utilizing this versatile compound.

References

2-Chloro-6-fluorobenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzoic acid, a versatile building block in modern organic synthesis. With a focus on practical application and scientific integrity, this document delves into the compound's synthesis, characterization, and utility, particularly within the pharmaceutical and agrochemical industries.

Core Compound Identity

Chemical Name: this compound CAS Number: 434-75-3[1][2] Molecular Formula: C₇H₄ClFO₂[1][2] Molecular Weight: 174.56 g/mol [1][2]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 155-159 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in many organic solvents, slightly soluble in water. | --INVALID-LINK-- |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Two prevalent methods are the oxidation of 2-chloro-6-fluorobenzaldehyde and a multi-step synthesis commencing from 2-chloro-6-fluorotoluene.

Method 1: Oxidation of 2-Chloro-6-fluorobenzaldehyde

This is a direct and often high-yielding method that leverages the conversion of an aldehyde to a carboxylic acid.

Reaction Scheme:

A simplified reaction scheme for the oxidation of 2-chloro-6-fluorobenzaldehyde.

Experimental Protocol:

A robust and commonly employed oxidizing agent for this transformation is potassium permanganate (KMnO₄) under phase-transfer catalysis or sodium chlorite (NaClO₂).

Using Sodium Chlorite:

-

In a three-necked flask, dissolve 2-chloro-6-fluorobenzaldehyde (6.31 mmol) in 20 mL of acetonitrile and cool the solution to 0°C in an ice bath with stirring.

-

Prepare a solution of sodium chlorite (18.92 mmol) in 5 mL of water and add it to the aldehyde solution.

-

Slowly add a solution of hydrochloric acid (25.23 mmol) in 5 mL of water dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for 30 minutes.

-

Remove the ice bath and warm the reaction mixture to 80°C, stirring for an additional 30 minutes. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the acetonitrile under reduced pressure.

-

Dilute the remaining aqueous solution with 10 mL of water and adjust the pH to 2 with 6N HCl.

-

Extract the product with ethyl acetate.

-

Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.[3]

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[4]

Method 2: Multi-step Synthesis from 2-Chloro-6-fluorotoluene

This pathway involves the initial radical chlorination of the methyl group, followed by hydrolysis to the aldehyde, and subsequent oxidation to the carboxylic acid.

Workflow Diagram:

Synthetic workflow from 2-Chloro-6-fluorotoluene.

Experimental Protocol:

Step 1: Side-Chain Chlorination

-

In a four-necked glass reaction flask equipped with a reflux condenser, thermometer, and gas inlet, charge 2-chloro-6-fluorotoluene.

-

Heat the reaction mixture to 150-180 °C under irradiation from a metal halide lamp.

-

Introduce a steady stream of chlorine gas into the reaction mixture.

-

Monitor the reaction progress using gas chromatography (GC) until the desired degree of chlorination is achieved, primarily forming 2-chloro-6-fluorobenzylidene dichloride.[5]

Step 2: Hydrolysis

-

To the crude chlorinated mixture, add an iron-based solid superacid catalyst.

-

Maintain the temperature at 150-180 °C and slowly add water dropwise over 2-3 hours.

-

After the addition, continue stirring for an additional 4 hours to ensure complete hydrolysis to 2-chloro-6-fluorobenzaldehyde.[5]

Step 3: Oxidation

The resulting 2-chloro-6-fluorobenzaldehyde can then be oxidized to this compound as described in Method 1.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the halogens (C-2 and C-6) and the carbonyl carbon will have characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl group, expected around 1700 cm⁻¹.

-

C-Cl and C-F stretching vibrations in the fingerprint region.[6]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[7][8]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals: It serves as a key building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as novel antibacterial and anticancer agents. The presence of both chlorine and fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.[4]

-

Agrochemicals: This compound is utilized in the development of new herbicides and pesticides. The specific halogenation pattern can impart selectivity and potency to the resulting agrochemical.[4]

-

Materials Science: It is also employed in the synthesis of specialty polymers and other advanced materials where the incorporation of halogenated aromatic moieties can lead to desirable properties such as thermal stability and flame retardancy.[4]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a cornerstone intermediate for chemists in the pharmaceutical, agrochemical, and materials science sectors. Its synthesis is well-established, and its reactivity allows for a diverse range of chemical transformations. A thorough understanding of its properties and handling is essential for its safe and effective use in research and development.

References

- 1. This compound [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Chloro-6-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, we present a holistic understanding of its molecular architecture, electronic properties, and intermolecular interactions. This document is designed to be a practical resource, explaining not just the methods, but the scientific rationale behind the analytical choices, ensuring a robust and validated structural determination.

Introduction: The Significance of this compound

This compound (C₇H₄ClFO₂) is a halogenated aromatic carboxylic acid. The presence and specific positioning of the chloro and fluoro substituents on the benzoic acid scaffold create a molecule with unique physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. Its applications as an intermediate in the synthesis of anti-inflammatory agents and pesticides underscore the importance of a thorough structural characterization to understand its reactivity and guide the development of new derivatives.[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₂ | Cheméo[2], PubChem[3] |

| Molecular Weight | 174.56 g/mol | Cheméo[2], Sigma-Aldrich[4] |

| CAS Number | 434-75-3 | Cheméo[2], Sigma-Aldrich[4] |

| Melting Point | 155-159 °C | Sigma-Aldrich[4] |

| Appearance | White to gray to brown powder/crystal | Chem-Impex[1] |

Experimental & Computational Methodology Workflow

The structural analysis of a molecule like this compound is a multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle. The following workflow illustrates the logical progression from initial characterization to a detailed three-dimensional understanding.

Caption: A workflow diagram illustrating the integrated approach to the structural analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide fundamental information about the connectivity, functional groups, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

For a substituted aromatic compound like this compound, a standard suite of NMR experiments is chosen to provide a complete picture. A ¹H NMR spectrum is the starting point to identify the number and connectivity of the aromatic protons. Due to the presence of fluorine, we anticipate observing through-bond J-coupling between the fluorine and adjacent protons (H-F coupling), which provides crucial information about the substitution pattern. A ¹³C NMR spectrum is then acquired to determine the number of unique carbon environments. Given the potential for overlapping signals in the aromatic region of the ¹H spectrum, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to unambiguously assign the proton and carbon signals, respectively.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have a well-defined residual solvent peak that does not interfere with the analyte signals.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range for aromatic and carboxylic acid protons (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should encompass the chemical shifts of both aromatic and carbonyl carbons (e.g., 0-200 ppm).

-

¹H NMR Spectrum (400 MHz, CDCl₃):

A ¹H NMR spectrum of this compound shows three signals in the aromatic region. The proton chemical shifts are reported to be in the range of δ 7.10-7.44 ppm. Specifically, the signals appear as multiplets at approximately δ 7.44-7.37, 7.31-7.27, and 7.10-7.07 ppm. The multiplet patterns are a result of proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy:

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

-

Sample Preparation: Place a small amount of the powdered this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

The IR spectrum of this compound is characterized by several key absorption bands:

-

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

-

C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region, corresponding to the aromatic ring.

-

C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹). The C-F stretch is typically found in the 1250-1000 cm⁻¹ range, while the C-Cl stretch is observed at lower wavenumbers, generally between 800 and 600 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with the M+2 peak having an intensity of approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups.

Solid-State Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The ideal crystal should be a single, well-formed entity, free from cracks and other defects. The process of growing diffraction-quality crystals can be challenging and often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The choice of solvent can influence the resulting crystal packing and even the polymorphic form obtained.

-

Crystal Growth and Selection: Grow single crystals of this compound by slow evaporation from a suitable solvent. Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

-

Data Collection: Mount the selected crystal on a goniometer and place it in a stream of cold nitrogen gas (to minimize thermal motion). Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

The crystal structure of this compound has been determined and the data deposited in the Cambridge Structural Database (CSD) with the deposition number 1448852.

Key Crystallographic Parameters:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(6) |

| b (Å) | 3.897(2) |

| c (Å) | 14.893(8) |

| β (°) | 97.34(4) |

| Volume (ų) | 710.2(6) |

| Z | 4 |

Selected Intramolecular Dimensions:

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.391(4) | C6-C1-C2 | 118.9(3) |

| C2-Cl1 | 1.733(3) | C1-C2-C3 | 121.2(3) |

| C1-C6 | 1.390(4) | C2-C3-C4 | 119.5(3) |

| C6-F1 | 1.355(3) | C3-C4-C5 | 120.1(3) |

| C1-C7 | 1.493(4) | C4-C5-C6 | 120.0(3) |

| C7-O1 | 1.309(4) | C5-C6-C1 | 120.3(3) |

| C7-O2 | 1.217(4) | C2-C1-C7 | 122.1(3) |

| O1-C7-O2 | 122.5(3) |

The crystal structure reveals that the molecule is nearly planar, with the carboxylic acid group slightly twisted out of the plane of the aromatic ring. In the solid state, the molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for this class of compounds.

Computational Modeling: Conformational Analysis

Computational chemistry provides valuable insights into the conformational preferences and electronic properties of molecules. Density Functional Theory (DFT) is a powerful method for calculating the structures and energies of different conformers.

The choice of computational method and basis set is a balance between accuracy and computational cost. For a molecule of this size, the B3LYP functional with a 6-311++G(d,p) basis set provides a good compromise, offering reliable geometries and relative energies. This level of theory is sufficient to accurately model the intramolecular interactions that govern the conformational landscape.

-

Model Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic search of the conformational space by rotating around the C1-C7 and C7-O1 bonds.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using DFT at the B3LYP/6-311++G(d,p) level of theory. Calculate the relative energies of the conformers.

Computational studies have shown that this compound exists predominantly in a cis conformation, where the carboxylic acid proton is oriented towards the ortho-fluoro substituent. This conformer is significantly lower in energy than the corresponding trans conformer. The cis conformation is stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atom. The energy barrier for rotation from the more stable cis to the trans conformer is calculated to be approximately 47.5 kJ·mol⁻¹.

Caption: Energy relationship between the cis and trans conformers of this compound.

Conclusion: A Unified Structural Perspective

The comprehensive structural analysis of this compound, integrating data from NMR and IR spectroscopy, mass spectrometry, single-crystal X-ray diffraction, and computational modeling, provides a detailed and validated understanding of its molecular structure. The spectroscopic data confirm the connectivity and functional groups, while the crystallographic analysis provides precise intramolecular dimensions and reveals the formation of hydrogen-bonded dimers in the solid state. Computational modeling corroborates the experimental findings and offers insights into the conformational preferences of the molecule, highlighting the stabilizing effect of the intramolecular hydrogen bond in the predominant cis conformer. This multi-technique approach exemplifies a robust strategy for the structural elucidation of small molecules, providing the foundational knowledge necessary for its application in drug discovery and materials science.

References

2-Chloro-6-fluorobenzoic acid mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-6-fluorobenzoic Acid

Abstract

This compound is a halogenated aromatic carboxylic acid widely recognized within the pharmaceutical and agrochemical industries.[1][2] While its role as a versatile synthetic intermediate for generating bioactive molecules, including anti-inflammatory and antimicrobial agents, is well-established, its intrinsic biological activity and mechanism of action (MoA) are not extensively documented in public literature.[1][2] This technical guide addresses this knowledge gap not by presenting a known MoA, but by furnishing a comprehensive, field-proven strategic workflow for its elucidation. We provide researchers, scientists, and drug development professionals with a self-validating experimental framework, moving logically from initial phenotypic screening to robust target identification and pathway validation. This document serves as a roadmap for investigating the potential therapeutic activities of this compound, grounded in established methodologies and expert-driven insights.

Introduction: The Known and the Unknown

This compound (CFBA) is a pivotal building block in synthetic chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to a carboxylic acid group, imparts distinct reactivity and conformational properties that are advantageous for the synthesis of complex molecules.[1][3] Its application has led to the development of a variety of pharmaceutical derivatives, including those with demonstrated antimicrobial and anti-inflammatory properties.[2][4][5]

Despite the biological activities of its progeny, the parent CFBA molecule is typically regarded as a starting material rather than an active pharmaceutical ingredient (API). This guide operates on the hypothesis that the structural motifs contributing to the bioactivity of its derivatives may confer some level of intrinsic biological function to CFBA itself. The following sections outline a systematic, multi-pillar approach to uncover and characterize this potential mechanism of action.

Pillar I: Phenotypic Screening - Establishing a Biological Activity Baseline

The foundational step in any MoA investigation is to confirm and quantify the biological effect of the compound in relevant biological systems. Based on the activities of its derivatives, the logical starting points are assays for anti-inflammatory and antimicrobial effects.

Anti-Inflammatory Activity Assessment

Inflammation is a complex biological response, and its modulation can be assessed via a variety of in vitro assays that are cost-effective and rapid.[1] We propose a tiered approach, starting with simple, cell-free assays and progressing to more complex cell-based models.

Initial Cell-Free Assays: These assays provide a preliminary indication of anti-inflammatory potential by measuring the compound's ability to interfere with key inflammatory processes.

-

Protein Denaturation Inhibition: Inflammation can involve protein denaturation.[6][7] This assay assesses the ability of CFBA to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA).[6][7]

-

Membrane Stabilization: The stabilization of the red blood cell (HRBC) membrane is analogous to the stabilization of lysosomal membranes, which release inflammatory mediators when ruptured.[7][8] This assay measures CFBA's ability to protect HRBCs from hypotonicity- or heat-induced lysis.[7][8]

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

-

Preparation of Solutions:

-

Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS), pH 6.3.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a dilution series (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Prepare a positive control solution (e.g., Diclofenac sodium) at the same concentrations.

-

-

Assay Setup:

-

In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the various concentrations of CFBA or the positive control.

-

For the negative control, mix 0.5 mL of BSA solution with 0.5 mL of the vehicle solvent.

-

-

Incubation:

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

-

-

Measurement:

-

After cooling to room temperature, measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

-

Cell-Based Assays: If promising activity is observed, the investigation should proceed to cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), to measure effects on inflammatory mediators.

-

Nitric Oxide (NO) Production: Measure the inhibition of NO production using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: Quantify the levels of key cytokines like TNF-α, IL-6, and IL-1β using ELISA.

-

Enzyme Activity: Assess the inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2).[5]

Antimicrobial Activity Screening

Derivatives of chlorobenzoic acids have shown activity against both Gram-positive and Gram-negative bacteria.[4][9][10] A standard screening panel should be employed.

-

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of CFBA against a panel of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger).[4][9]

-

Agar Diffusion Assays: Methods like disk diffusion or well diffusion can provide a qualitative and cost-effective initial screen of antimicrobial activity.[11]

Pillar II: Target Identification - Unveiling the Molecular Interaction

Should phenotypic screening reveal significant biological activity, the critical next step is to identify the direct molecular target(s) of CFBA. A multi-pronged approach, combining both affinity-based and label-free methods, is essential for generating high-confidence results.[9][12]

Workflow for Target Identification

Caption: A logical workflow for identifying molecular targets of CFBA.

Affinity-Based Approaches

This classical method involves immobilizing the small molecule to pull its binding partners out of a cell lysate.[13]

-

Affinity Chromatography: CFBA would be chemically linked to a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to CFBA are retained, eluted, and subsequently identified by mass spectrometry (LC-MS/MS).[14] The key challenge is to attach CFBA to the matrix without disrupting the functional group responsible for binding.

Label-Free Approaches

These modern techniques identify targets by observing how the native, unmodified compound affects the physical properties of proteins in a complex mixture.[9][12]

-

Cellular Thermal Shift Assay (CETSA): This powerful method is based on the principle of ligand-induced thermal stabilization.[15][16] When a small molecule binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[15][17] By heating cell lysates or intact cells treated with CFBA across a temperature gradient and then quantifying the remaining soluble proteins (e.g., via Western Blot for a candidate or mass spectrometry for proteome-wide discovery), stabilized proteins can be identified as direct targets.[16][18]

Experimental Protocol: Proteome-Wide CETSA with Mass Spectrometry

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages) to ~80% confluency.

-

Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.

-

-

Thermal Challenge:

-

Harvest cells and resuspend in PBS.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant (soluble fraction).

-

Perform protein quantification (e.g., BCA assay).

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using high-resolution mass spectrometry.

-

-

Data Analysis:

-

Quantify the relative abundance of each protein across the different temperature points for both vehicle- and CFBA-treated samples.

-

Identify proteins that show a significant shift in their melting curves in the presence of CFBA, indicating stabilization and direct binding.

-

-

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a small molecule binding to a protein can protect it from protease digestion.[9][13] Cell lysate is treated with CFBA, followed by the addition of a protease like pronase. Target proteins bound to CFBA will be more resistant to degradation. The remaining proteins are then identified by SDS-PAGE and mass spectrometry.[9]

Pillar III: Target Validation and Pathway Analysis

Identifying a list of candidate proteins is not the endpoint. The final pillar involves validating the interaction and understanding its functional consequences on cellular signaling pathways.

Validating the Drug-Target Interaction

-

Recombinant Protein Assays: If the target is an enzyme, its activity can be measured in a cell-free system using the purified recombinant protein in the presence and absence of CFBA. This confirms a direct inhibitory or activating effect.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction (K_d, ΔH, ΔS), thus confirming a direct physical interaction.

-

Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cellular effect of CFBA is diminished or abolished in these modified cells, it provides strong evidence that the compound acts through that target.

Elucidating the Signaling Pathway

Once a target is validated, the focus shifts to understanding the downstream consequences of its modulation.

-

Kinome Profiling: If the identified target is a protein kinase, or if the MoA is suspected to involve kinase signaling, kinome profiling is a crucial step. This involves screening CFBA against a large panel of kinases to determine its selectivity.[19][20][21] A highly selective compound is often desirable, while a non-selective one might have multiple off-target effects.[20][22]

| Service Type | Provider Example | Panel Size | Key Output |

| Competition Binding Assay | Eurofins Discovery (KINOMEscan™) | >480 Kinases | K_d (Binding Affinity) |

| Activity-Based Assay | Reaction Biology (HotSpot™) | >300 Kinases | % Inhibition at a given concentration |

| Continuous Kinetic Assay | AssayQuant (KinSight™) | Varies | Kinetic insights, Mechanism of Inhibition |

-

Phosphoproteomics: This mass spectrometry-based technique can globally quantify changes in protein phosphorylation in response to CFBA treatment. It provides an unbiased view of the signaling pathways that are activated or inhibited downstream of the primary target.

-

Western Blot Analysis: Based on phosphoproteomics data or known pathways associated with the target, Western blotting can be used to confirm the altered phosphorylation status of specific key signaling proteins (e.g., p-p65 for NF-κB pathway, p-STAT1 for JAK/STAT pathway).[23]

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: A hypothetical pathway where CFBA inhibits a target kinase upstream of NF-κB activation.

Conclusion

While this compound is primarily valued as a synthetic precursor, its structural relationship to bioactive derivatives warrants a thorough investigation into its own potential mechanism of action. The multi-pillar framework presented in this guide—moving from phenotypic screening to target identification and subsequent validation—provides a robust and logical pathway for such an endeavor. By employing a combination of classical and state-of-the-art techniques such as CETSA, mass spectrometry, and kinome profiling, researchers can systematically deconstruct the molecular interactions of this compound. This structured approach not only ensures scientific integrity through self-validating experimental loops but also maximizes the potential for discovering novel biological functions for a well-known chemical entity.

References

- 1. journalajrb.com [journalajrb.com]

- 2. nbinno.com [nbinno.com]

- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bbrc.in [bbrc.in]

- 8. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. CETSA [cetsa.org]

- 17. news-medical.net [news-medical.net]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assayquant.com [assayquant.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Applications of 2-Chloro-6-fluorobenzoic Acid: A Cornerstone in Modern Synthesis

Introduction: The Strategic Importance of a Halogenated Building Block

2-Chloro-6-fluorobenzoic acid, a seemingly unassuming white crystalline powder, represents a pivotal intermediate in the landscape of modern organic synthesis. Its strategic placement of chlorine and fluorine atoms on a benzoic acid core imparts a unique combination of reactivity and stability, making it an invaluable precursor in the development of high-value molecules.[1][2] This guide provides an in-depth exploration of the applications of this compound, delving into the causality behind its utility in pharmaceuticals, agrochemicals, and materials science. We will examine key synthetic transformations, present detailed protocols, and offer insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

The dual halogen substitution is not merely incidental; it is the key to the molecule's versatility. The electron-withdrawing nature of both chlorine and fluorine influences the acidity of the carboxylic acid group and activates the aromatic ring for specific transformations.[3] This unique electronic profile allows chemists to orchestrate complex syntheses with high regioselectivity and efficiency, leading to the creation of novel compounds with enhanced biological activity and material properties.[1][4]

| Property | Value | Reference |

| CAS Number | 434-75-3 | [1][5] |

| Molecular Formula | C₇H₄ClFO₂ | [1][5] |

| Molecular Weight | 174.56 g/mol | [1][6] |

| Appearance | White to gray or brown crystalline powder | [1] |

| Melting Point | 155 - 159 °C | [1][6] |

| Synonym | Benzoic acid, 2-chloro-6-fluoro- | [5] |

Core Applications: A Trifecta of Industrial Significance

The utility of this compound can be broadly categorized into three dominant sectors: pharmaceuticals, agrochemicals, and materials science. Its role as a foundational element in these fields underscores its economic and scientific importance.

Figure 1: The central role of this compound as a versatile building block.

Pharmaceutical Synthesis: Crafting Next-Generation Therapeutics

In the pharmaceutical industry, this compound serves as a vital precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[4] Its derivatives are integral to the development of treatments for a range of conditions, including inflammatory diseases and metabolic disorders.[1][7] The presence of the halogen atoms can significantly enhance a drug's efficacy, metabolic stability, and pharmacokinetic profile.[4]

Case Study: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

A notable application is in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in diseases such as obesity.[7] A derivative, 2-Chloro-6-fluoro-3-methylbenzoic acid, has been used to prepare potential SCD1 inhibitors.[7] While the specific compound is a methyl derivative, the underlying chemistry showcases the utility of the 2-chloro-6-fluorobenzoyl scaffold.

A general reaction demonstrating its utility involves the amidation of the carboxylic acid. For instance, reacting 2-Chloro-6-fluoro-3-methylbenzoic acid with phthalimide is a reported method that is simple and has high atom economy.[7]

Experimental Protocol: Amide Bond Formation

This protocol is adapted from a reported procedure for a derivative and illustrates a fundamental transformation of this compound.[7]

Objective: To synthesize an N-substituted amide, a common intermediate in pharmaceutical development.

Materials:

-

This compound (1.5 mmol)

-

Amine (e.g., Phthalimide) (1.0 mmol)

-

Glycerol dimethyl ether (2 mL)

-

Water (10 mL)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.5 mmol) in glycerol dimethyl ether (2 mL).

-

Addition of Amine: Add the desired amine (1.0 mmol) to the solution.

-

Reflux: Stir the resulting mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction completes within 1-2 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Add water (10 mL) and extract the aqueous mixture with ethyl acetate (3 x 5 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography to obtain the desired N-substituted amide.[7]

Causality Behind Experimental Choices:

-

Solvent: Glycerol dimethyl ether is chosen for its high boiling point, suitable for reflux conditions, and its ability to dissolve the reactants.

-

Excess Acid: Using a slight excess of the carboxylic acid ensures the complete consumption of the more valuable amine component.

-

Workup: The aqueous workup and extraction are crucial for removing the glycerol dimethyl ether solvent and any unreacted starting materials or water-soluble byproducts.

Agrochemicals: Enhancing Crop Protection and Yield

This compound is a fundamental building block in the synthesis of a wide array of modern pesticides and herbicides.[1][2] Its structure is ideal for creating active ingredients that exhibit targeted action against specific pests and weeds while aiming for minimal environmental impact.[2] The chlorine and fluorine substituents contribute to the molecule's bioactivity and stability in the field.[4] It is a key intermediate for various insecticides, fungicides, and herbicides that are crucial for global food security.[2][4]

Synthesis of Benzoylurea Insecticides

While direct synthesis pathways for specific commercial pesticides from this compound are often proprietary, the structurally related 2,6-difluorobenzamide is a known precursor to lufenuron, a benzoylurea insecticide.[8][9] The synthesis involves reacting 2,6-difluorobenzoyl isocyanate with a substituted aniline.[8][9] The principles of this synthesis are applicable to derivatives of this compound. The first step would be the conversion of the carboxylic acid to an amide, then to an isocyanate, which is a highly reactive intermediate for coupling with various amines.

Figure 2: Generalized workflow for synthesizing benzoylurea pesticides from a substituted benzoic acid.

Advanced Materials Science

Beyond the life sciences, this compound is gaining traction in materials science. It can serve as a monomer or a modifying agent in the synthesis of specialty polymers and resins.[1][4] The incorporation of this halogenated moiety can bestow materials with enhanced properties such as improved thermal stability, chemical resistance, and specific electronic characteristics.[1][4] Furthermore, it can be used as a ligand in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.[4]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for innovation. Its unique halogenation pattern provides a reliable and versatile platform for constructing complex molecules with tailored functions. From life-saving pharmaceuticals and crop-protecting agrochemicals to high-performance materials, its influence is both broad and deep. The continued exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly unlock further potential, solidifying its status as a cornerstone of modern chemical synthesis. For professionals in drug development and applied chemical sciences, a thorough understanding of this compound's properties and reaction pathways is essential for driving future discoveries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound for synthesis 434-75-3 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. CN103360284A - Preparation method of lufenuron compound - Google Patents [patents.google.com]

- 9. CN114163356A - Preparation method of carbamide pesticide lufenuron - Google Patents [patents.google.com]

An In-depth Technical Guide to Early Studies on Halogenated Benzoic Acid Derivatives

A Senior Application Scientist's Synthesis of Historical Methodologies, Physicochemical Explorations, and Pioneering Applications

Introduction: The Dawn of Aromatic Functionalization and the Rise of Halogenated Benzoic Acids

In the late 19th and early 20th centuries, the field of organic chemistry was undergoing a profound transformation. The elucidation of the structure of benzene by Kekulé had opened the floodgates to the systematic study of aromatic compounds.[1] It was in this fertile scientific landscape that the synthesis and investigation of halogenated benzoic acid derivatives began in earnest. These seemingly simple molecules, with a halogen atom strategically placed on the benzene ring of benzoic acid, would prove to be remarkably versatile, finding applications in areas as diverse as pharmaceuticals, dyes, and agriculture.[2][3][4] This guide provides an in-depth exploration of the seminal, early studies of these compounds, offering a window into the experimental and analytical chemistry of a bygone era. We will delve into the foundational synthetic protocols, the early characterization techniques used to establish their identity and purity, their fundamental physicochemical properties, and the initial forays into their practical applications, all grounded in the primary literature of the time.

I. Foundational Synthetic Methodologies: Mastering the Art of Aromatic Substitution

The early synthesis of halogenated benzoic acids was a testament to the ingenuity and perseverance of chemists of the era. Two primary strategies emerged as the workhorses for these transformations: the oxidation of halogenated toluenes and the diazotization of aminobenzoic acids followed by a Sandmeyer or related reaction.

Oxidation of Halogenated Toluenes: The Power of Permanganate

One of the most direct routes to halogenated benzoic acids involved the oxidation of the corresponding halogenated toluene. Potassium permanganate (KMnO₄), a powerful and readily available oxidizing agent, was frequently the reagent of choice.[5][6] The rationale for its use was its efficacy in converting the robust methyl group of toluene into a carboxylic acid under relatively straightforward, albeit often vigorous, reaction conditions.[7][8]

This protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility in the early 20th century.

Caption: Workflow for the synthesis of 2-iodobenzoic acid.

Step-by-Step Methodology:

-

Diazotization: In a 100 mL beaker placed in an ice bath, suspend the starting 2-aminobenzoic acid in a solution of sulfuric acid and water. Cool the mixture thoroughly. Slowly add a cooled solution of sodium nitrite in water, keeping the temperature below 5°C with constant stirring, to form the diazonium salt. [9]2. Iodination: In a separate container, prepare a solution of potassium iodide in water. Slowly add this solution to the cold diazonium salt solution with stirring. [9]3. Decomposition: Remove the reaction mixture from the ice bath and warm it gently in a hot water bath for approximately 5-10 minutes. This will cause the decomposition of the diazonium salt, evolution of nitrogen gas, and precipitation of the crude 2-iodobenzoic acid. [9]4. Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold distilled water. [9]5. Purification: The crude 2-iodobenzoic acid can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and hot water), treat with decolorizing charcoal if necessary, filter while hot, and allow the filtrate to cool slowly to induce crystallization of the purified product. [10]

II. Physicochemical Properties and Early Characterization Techniques

In the early 20th century, chemists relied on a combination of physical constants and classical analytical methods to characterize their newly synthesized compounds. The advent of spectroscopic techniques was still on the horizon, making these foundational methods all the more critical. [1][11][12]

Fundamental Physical Constants

The melting point was a primary indicator of purity; a sharp melting point was indicative of a pure compound. Solubility in various solvents was also determined to aid in purification and to provide qualitative information about the polarity of the molecule.

Table 1: Physical Properties of Monohalogenated Benzoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 125-127 |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123-126 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 182-185 |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 139-142 [13] |

| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 153-156 |

| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 239-242 [14] |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 147-150 [15] |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 155-158 |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 251-254 |

| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 162-164 [10] |

| 3-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 185-187 [16] |

| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 267-270 [9] |

Note: Melting points are ranges and can vary slightly depending on the source and purity.

Acidity of Halogenated Benzoic Acids

The acidity of these derivatives was a topic of significant interest, as it provided insights into the electronic effects of the halogen substituents. Early studies meticulously measured the dissociation constants (pKa values) of these acids.

Table 2: Acidity of Ortho-Halogenated Benzoic Acids

| Compound | pKa in Water |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 2-Chlorobenzoic Acid | 2.94 |

| 2-Bromobenzoic Acid | 2.85 |

| 2-Iodobenzoic Acid | 2.86 |

These data clearly demonstrated that the presence of a halogen at the ortho position increases the acidity of the benzoic acid, a consequence of the electron-withdrawing inductive effect of the halogen.

Early Analytical Techniques

Before the widespread availability of spectroscopic methods, the characterization of organic compounds relied heavily on elemental analysis and chemical tests.

-

Elemental Analysis: Pioneered by chemists like Justus von Liebig, elemental analysis provided the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and other elements. [17]For halogenated benzoic acids, this would involve specific procedures to quantify the percentage of the particular halogen present.

-

Chemical Tests: Simple chemical tests could confirm the presence of the carboxylic acid functional group, such as its solubility in aqueous sodium bicarbonate with the evolution of carbon dioxide gas.

-

Spectroscopy's Nascent Stages: While infrared and ultraviolet spectroscopy were being developed in the early 20th century, their application in routine organic characterization was not yet commonplace. [18][19][20]The early spectroscopes were complex instruments, and the interpretation of spectra was a specialized skill. [21][22]

III. Pioneering Applications: From Intermediates to Active Molecules

The utility of halogenated benzoic acids was recognized early on, and they found applications as intermediates in the synthesis of more complex molecules and, in some cases, as active compounds themselves.

Intermediates in Dye Synthesis

The burgeoning synthetic dye industry of the late 19th and early 20th centuries was a major consumer of novel aromatic compounds. Halogenated ortho-sulpho-benzoic acids, for instance, were patented as intermediates for the preparation of new dyes. [2]The halogen atoms could be used as handles for further chemical transformations, allowing for the fine-tuning of the color and properties of the final dye molecules.

Precursors in Pharmaceutical Chemistry

The early pharmaceutical industry, which often grew out of the dye industry, also found uses for halogenated benzoic acids. [23][24]These compounds served as building blocks for the synthesis of a variety of therapeutic agents. For example, 2-bromobenzoic acid is a known precursor in the synthesis of certain antipsychotic and antifungal drugs. Similarly, o-chlorobenzoic acid is an intermediate in the production of several pharmaceuticals, including anti-inflammatory drugs and antifungals. [3][4]

Early Agrochemical Research

The biological activity of halogenated benzoic acids also led to their investigation in agriculture. Patents from the mid-20th century describe the use of these compounds in herbicidal compositions. [25]For example, certain halogenated benzoic acid derivatives were found to possess plant growth-regulating properties. [26]

Reagents in Organic Synthesis

Beyond their role as building blocks, some halogenated benzoic acids became valuable reagents in their own right. 2-Iodobenzoic acid, for example, is the precursor to 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild oxidizing agents in modern organic synthesis. [10][27]The foundations for the use of these hypervalent iodine compounds were laid in these early studies. 4-Iodobenzoic acid is also a versatile reagent, particularly in modern cross-coupling reactions.

Conclusion: A Legacy of Versatility and Enduring Relevance

The early studies on halogenated benzoic acid derivatives, conducted in an era of burgeoning chemical knowledge and limited analytical tools, laid a critical foundation for many areas of modern chemistry. The synthetic methods developed, such as the robust permanganate oxidation and the versatile Sandmeyer reaction, are still taught in organic chemistry curricula today. The systematic investigation of their physicochemical properties provided early, tangible evidence for the electronic effects of substituents on aromatic rings. Furthermore, the pioneering applications of these compounds as intermediates in the dye, pharmaceutical, and agrochemical industries, as well as their emergence as useful synthetic reagents, underscore their enduring importance. This in-depth look at the early history of halogenated benzoic acids serves not only as a technical guide but also as a reminder of the foundational work upon which much of modern organic synthesis is built.

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. US1760328A - Halogenated ortho-sulpho-benzoic acid compounds - Google Patents [patents.google.com]

- 3. CN103601639A - O-chlorobenzoic acid synthesis process - Google Patents [patents.google.com]

- 4. CN100369883C - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture - Google Patents [patents.google.com]

- 5. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]

- 6. Potassium Permanganate | KMnO4 | CID 516875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NCERT Solutions For Class 11 Chemistry Chapter 8 Redox Reactions [pw.live]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 11. Analytical chemistry - Wikipedia [en.wikipedia.org]

- 12. Analytical_chemistry [chemeurope.com]

- 13. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 18. History of spectroscopy - Wikipedia [en.wikipedia.org]

- 19. thecalculatedchemist.com [thecalculatedchemist.com]

- 20. ossila.com [ossila.com]

- 21. Spectroscopy - Wikipedia [en.wikipedia.org]

- 22. Spectroscopy (1855-1864) | Chemistry | University of Waterloo [uwaterloo.ca]

- 23. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 24. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. JPH0245448A - Production of benzoic acids - Google Patents [patents.google.com]

- 26. WO2007042795A1 - Agricultural composition - Google Patents [patents.google.com]

- 27. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2-Chloro-6-fluorobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-fluorobenzoic acid, a key building block in pharmaceutical and agrochemical research. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby empowering researchers to interpret their own experimental findings with confidence.

Introduction: The Significance of this compound

This compound (C₇H₄ClFO₂) is a disubstituted aromatic carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a chlorine atom, and a fluorine atom—on the benzene ring gives rise to a unique and informative spectroscopic signature. The steric and electronic effects of the ortho-substituents significantly influence the chemical environment of the aromatic protons and carbons, as well as the vibrational modes of the molecule. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

Rationale behind the prediction:

-

Chemical Shifts: The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups will deshield the aromatic protons, causing them to resonate at downfield chemical shifts (typically between 7.0 and 8.5 ppm).

-

Splitting Patterns: The coupling between adjacent protons will lead to characteristic splitting patterns. We can predict the multiplicity of each signal based on the n+1 rule, where 'n' is the number of neighboring protons.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of solid organic compounds is provided below.

Caption: Workflow for acquiring a solution-state NMR spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing between 165 and 175 ppm. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 165 - 175 | Carbonyl carbon of a carboxylic acid. |

| C-Cl | 130 - 135 | Aromatic carbon attached to chlorine. |

| C-F | 158 - 165 (d) | Aromatic carbon attached to fluorine (shows C-F coupling). |

| C-COOH | 128 - 133 | Aromatic carbon attached to the carboxylic acid group. |

| Aromatic CH | 115 - 135 | Aromatic carbons attached to hydrogen. |

II. Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The Infrared (IR) spectrum provides valuable information about the functional groups present in a molecule. The gas-phase IR spectrum of this compound has been obtained from the NIST Chemistry WebBook[1].

Table 2: Key IR Absorption Bands for this compound[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |